5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This compound is characterized by a methyl group at the 5-position, a tolyl group at the 1-position, and a carboxylic acid group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine, followed by cyclization and subsequent functional group modifications . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a building block in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and transition-metal catalyzed processes to achieve high yields and selectivity. For example, a palladium-catalyzed coupling of aryl triflates with pyrazole derivatives can be used to produce N-arylpyrazoles in very good yields . Additionally, the use of microwave-assisted synthesis and green chemistry approaches has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: The compound has been investigated for its potential as an enzyme inhibitor. For example, it acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine .
Medicine: Pyrazole derivatives, including this compound, have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Industry: In the industrial sector, pyrazole derivatives are used in the formulation of agrochemicals, dyes, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. As a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . The compound’s ability to inhibit enzyme activity is attributed to its structural features, which allow it to fit into the enzyme’s active site and block substrate access.
Comparison with Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- 1-Phenyl-3-carbethoxypyrazolone
Comparison: 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a methyl group and a tolyl group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of enzyme inhibition and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-1-(3-methylphenyl)pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)14-9(2)7-11(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHHQJGCVBLDKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.